molecular formula C15H15ClN4 B11837636 1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11837636
M. Wt: 286.76 g/mol
InChI Key: XJVWRDYTBRGOGZ-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of 1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

Chemical Reactions Analysis

1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, such as tyrosine-protein kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these targets, the compound can exert its biological effects, including anticancer and anti-inflammatory activities .

Comparison with Similar Compounds

1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and diverse reactivity make it a valuable candidate for further study and development in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C15H15ClN4

Molecular Weight

286.76 g/mol

IUPAC Name

1-(4-butylphenyl)-4-chloropyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C15H15ClN4/c1-2-3-4-11-5-7-12(8-6-11)20-15-13(9-19-20)14(16)17-10-18-15/h5-10H,2-4H2,1H3

InChI Key

XJVWRDYTBRGOGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

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